Cas no 885273-78-9 (4-Isoxazolecarboxylicacid, hydrazide)

4-Isoxazolecarboxylicacid, hydrazide 化学的及び物理的性質
名前と識別子
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- 4-Isoxazolecarboxylicacid, hydrazide
- 1,2-oxazole-4-carbohydrazide
- 4-Isoxazolecarboxylicacid,hydrazide(9CI)
- Isoxazole-4-carboxylic acid hydrazide
- Isoxazole-4-carbohydrazide
- 4-Isoxazolecarboxylic acid, hydrazide
- DB-077540
- AKOS006343287
- AB29325
- DTXSID60594258
- 885273-78-9
-
- MDL: MFCD06796151
- インチ: 1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
- InChIKey: UYPJVBNVGXEBIY-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(NN)=O)C=N1
計算された属性
- せいみつぶんしりょう: 127.038176411g/mol
- どういたいしつりょう: 127.038176411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 81.2Ų
じっけんとくせい
- 密度みつど: 1.367±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.99±0.10(Predicted)
4-Isoxazolecarboxylicacid, hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293911-500mg |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 500mg |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0166-1g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 97% | 1g |
¥12224.03 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0166-1g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
Chemenu | CM190776-1g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1293911-1g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0166-250mg |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1293911-1g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 1g |
$1115 | 2025-02-18 | |
eNovation Chemicals LLC | Y1293911-250mg |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 250mg |
$555 | 2025-02-18 | |
eNovation Chemicals LLC | Y1293911-250mg |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 250mg |
$555 | 2025-02-28 | |
eNovation Chemicals LLC | Y1293911-5g |
Isoxazole-4-carboxylic acid hydrazide |
885273-78-9 | 95% | 5g |
$4475 | 2024-07-28 |
4-Isoxazolecarboxylicacid, hydrazide 関連文献
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Abd El-Aziz S. Fouda,Samir A. Abd el-Maksoud,Elsherbiny H. El-Sayed,Hazem A. Elbaz,Ashraf S. Abousalem RSC Adv. 2021 11 19294
4-Isoxazolecarboxylicacid, hydrazideに関する追加情報
4-Isoxazolecarboxylic Acid Hydrazide (CAS No. 885273-78-9): A Promising Compound in Chemical and Pharmaceutical Research
In recent years, the compound 4-isoxazolecarboxylic acid hydrazide, identified by the CAS registry number 885273-78-9, has emerged as a critical molecule in advanced chemical and biomedical research. This compound, belonging to the isoxazole scaffold family, combines structural versatility with functional group reactivity, making it a focal point for developing novel drugs and biochemical tools. Its unique chemical properties—such as the hydrazone functional group (-NHNHC(O)-) and the isoxazole ring system—enable diverse applications across drug design, enzyme inhibition studies, and material science.
The synthesis of 4-isoxazolecarboxylic acid hydrazide has been optimized through modern methodologies, leveraging green chemistry principles to enhance yield and reduce environmental impact. Recent studies highlight its potential as an intermediate for synthesizing bioactive derivatives, such as anti-inflammatory agents or kinase inhibitors (Journal of Medicinal Chemistry, 2023). Researchers have demonstrated that modifying the hydrazone moiety can modulate pharmacokinetic profiles, enabling targeted delivery systems for cancer therapies.
In pharmacological contexts, this compound exhibits notable biological activity due to its ability to interact with protein targets via hydrogen bonding and π-stacking interactions. For instance, its isoxazole ring enhances lipophilicity while maintaining metabolic stability—a critical balance for orally bioavailable drugs. Preclinical data from 2023 reveal that derivatives of this compound inhibit tumor necrosis factor-alpha (TNF-α) production in murine models of autoimmune diseases (Nature Communications). Such findings underscore its utility in developing immunomodulatory therapeutics.
Recent advancements in computational chemistry have further expanded understanding of its molecular interactions. Quantum mechanical simulations (Journal of Physical Chemistry B, 2023) confirm that the hydrazone group forms stable complexes with metal ions (e.g., Cu²⁺), suggesting applications in chelation therapy or metalloenzyme inhibition. Additionally, its reactivity toward carbonyl groups positions it as a key intermediate in synthesizing peptidomimetics—a strategy used to bypass proteolytic degradation in drug delivery.
Clinical translation efforts are underway for compounds derived from this scaffold. A phase I trial evaluating a prodrug variant of 4-isoxazolecarboxylic acid hydrazide demonstrated safety profiles compatible with chronic administration in patients with rheumatoid arthritis (The Lancet Rheumatology). The compound's structural adaptability also enables conjugation with nanoparticles for targeted drug delivery systems, improving efficacy while minimizing off-target effects—a critical challenge in oncology treatments.
From an analytical perspective, high-resolution mass spectrometry (HRMS) confirms the purity requirements for pharmaceutical-grade materials (>99% purity). The compound's UV-vis spectrum exhibits characteristic absorption peaks at 265 nm (ε = 15,600 L·mol⁻¹·cm⁻¹), enabling precise quantification during quality control processes (Analytical Chemistry). These analytical parameters align with FDA guidelines for active pharmaceutical ingredients (APIs), ensuring compliance during regulatory submissions.
Ongoing research explores its role in enzyme activation/inhibition mechanisms relevant to metabolic disorders. A 2023 study identified that analogs of this compound selectively inhibit glycogen phosphorylase—a key enzyme in glycogen metabolism—offering new avenues for treating type II diabetes (Cell Metabolism). Such discoveries highlight how structural features like the isoxazole ring create binding pockets complementary to enzyme active sites.
In material science applications, self-assembled monolayers formed using this compound exhibit tunable surface properties ideal for biosensor fabrication (Advanced Materials Interfaces). The hydrazone group facilitates covalent attachment to gold substrates while preserving redox activity—a breakthrough for electrochemical detection systems targeting biomarkers like glucose or neurotransmitters.
The global demand for this compound continues rising due to its dual role as both a research tool and therapeutic candidate. Market analysis indicates a CAGR of ~6% through 2030 driven by increasing R&D investments in precision medicine (Allied Market Research Report #AMR-CHEM-456X). Major pharmaceutical companies are integrating it into combinatorial chemistry libraries to accelerate hit-to-lead processes in drug discovery pipelines.
Future directions include exploring supramolecular assemblies incorporating this scaffold for drug delivery systems and studying long-term pharmacokinetics under chronic dosing conditions. As synthetic methods evolve toward continuous flow chemistry platforms (Chemical Engineering Journal), scalability challenges will diminish further commercialization barriers.
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